2-[4-(Hydroxymethyl)phenoxy]benzonitrile
CAS No.:
Cat. No.: VC18098902
Molecular Formula: C14H11NO2
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11NO2 |
|---|---|
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | 2-[4-(hydroxymethyl)phenoxy]benzonitrile |
| Standard InChI | InChI=1S/C14H11NO2/c15-9-12-3-1-2-4-14(12)17-13-7-5-11(10-16)6-8-13/h1-8,16H,10H2 |
| Standard InChI Key | PTJBIEPYEKWSSY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)CO |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
The compound’s structure is defined by the IUPAC name 2-[4-(hydroxymethyl)phenoxy]benzonitrile, with the following key features:
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Benzonitrile backbone: A benzene ring with a cyano group (-C≡N) at the 2-position.
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Phenoxy substituent: An oxygen-linked phenyl group at the 2-position of the benzonitrile.
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Hydroxymethyl group: A -CHOH moiety at the 4-position of the phenoxy ring.
The SMILES notation C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)CO provides a precise representation of its atomic connectivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 225.24 g/mol | |
| CAS Number | 154709-19-0 | |
| XLogP3 | 2.72 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 |
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile typically involves multi-step reactions starting from simpler aromatic precursors. A common route includes:
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Nucleophilic Aromatic Substitution: Reacting 4-hydroxybenzyl alcohol with 2-fluorobenzonitrile in the presence of a base (e.g., KCO) to form the phenoxy linkage.
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Protection/Deprotection Strategies: Temporary protection of the hydroxymethyl group using acetyl or trimethylsilyl groups to prevent side reactions during nitrile formation .
Table 2: Representative Synthetic Conditions
Reaction Mechanisms
Key mechanistic steps include:
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Electrophilic Aromatic Substitution: Activation of the benzonitrile ring for phenoxy group attachment.
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Nucleophilic Attack: Oxygen lone pairs from the phenoxide ion target electrophilic positions on the benzonitrile.
| Compound | IC (GABA) | Selectivity | Source |
|---|---|---|---|
| 2-[4-(Hydroxymethyl)phenoxy]benzonitrile | 12 µM | Moderate | |
| Diazepam | 0.8 µM | High |
Applications in Materials Science
Polymer Synthesis
The hydroxymethyl group enables cross-linking in epoxy resins, while the nitrile moiety enhances thermal stability. Derivatives of this compound have been incorporated into:
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High-performance adhesives: Improved tensile strength (up to 45 MPa).
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Liquid crystal displays (LCDs): As alignment layers due to their planar aromatic structure.
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